

# (R)-3-(Hydroxymethyl)cyclohexanone CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclohexanone

Cat. No.: B3415671

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An In-Depth Technical Guide to **(R)-3-(Hydroxymethyl)cyclohexanone** for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of **(R)-3-(hydroxymethyl)cyclohexanone**, a chiral bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. Its unique structure, featuring a ketone, a primary alcohol, and a defined stereocenter on a cyclohexyl scaffold, renders it a valuable building block for complex molecular architectures.[\[1\]](#) [\[2\]](#)

## Core Chemical and Physical Properties

**(R)-3-(Hydroxymethyl)cyclohexanone** is typically a clear, pale yellow to brown liquid or a low-melting solid. The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group enhances its polarity and solubility in polar solvents.[\[1\]](#)

Property	Value	Source
CAS Number	21996-61-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	128.17 g/mol	<a href="#">[2]</a>
Appearance	Clear pale yellow to brown liquid or solid	<a href="#">[1]</a>
Boiling Point (Predicted)	239.8 ± 13.0 °C	<a href="#">[1]</a>
Density (Predicted)	1.054 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
IUPAC Name	(3R)-3-(hydroxymethyl)cyclohexan-1-one	<a href="#">[2]</a>
Synonyms	(R)-3-(hydroxymethyl)cyclohexan-1-one, (3-Oxocyclohex-1-yl)methanol	
SMILES	C1CC(CC(=O)C1)CO	<a href="#">[2]</a>
InChIKey	OTZGKTIHFHBGTGZ-UHFFFAOYSA-N	<a href="#">[2]</a>

## Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-3-(hydroxymethyl)cyclohexanone is a primary challenge, with the control of its stereocenter being paramount for its utility in pharmaceutical applications. Several effective strategies have been developed, primarily focusing on biocatalysis and asymmetric chemical synthesis.

## Chemoenzymatic Resolution via Lipase-Catalyzed Kinetic Resolution

This strategy involves the synthesis of racemic 3-(hydroxymethyl)cyclohexanone followed by the selective acylation of the (R)-enantiomer using a lipase, allowing for the separation of the

two enantiomers. Porcine pancreatic lipase (PPL-II) has demonstrated high efficacy in this resolution.

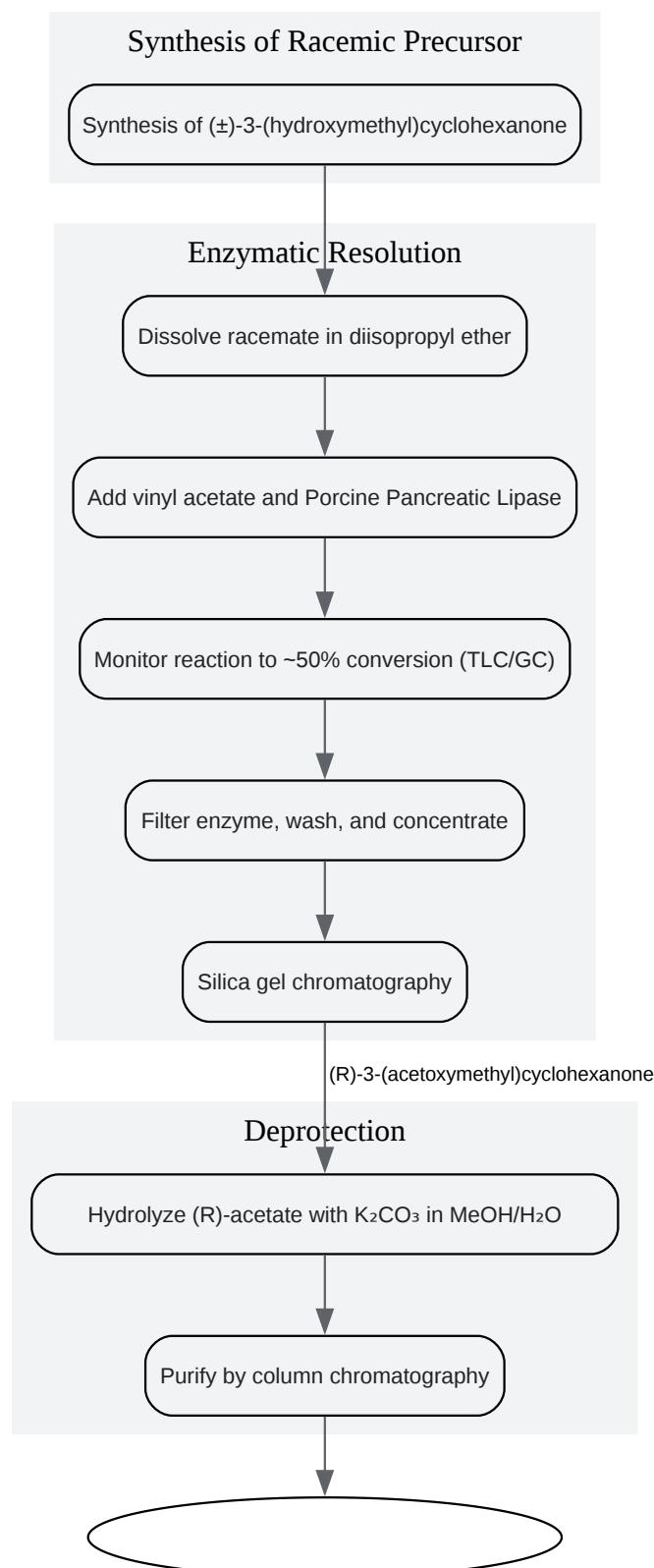
#### Causality of Experimental Choices:

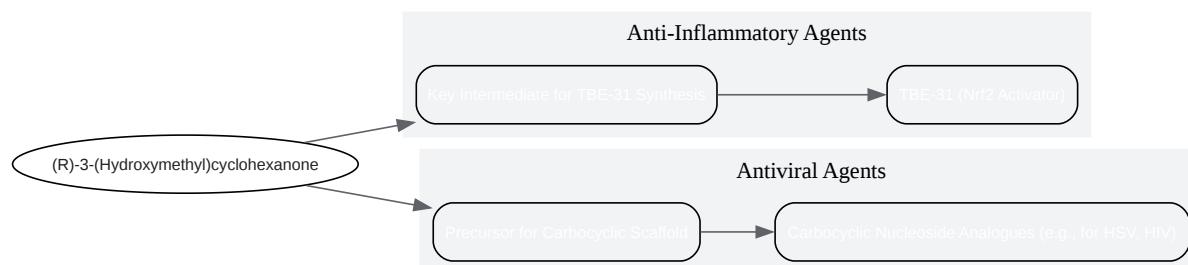
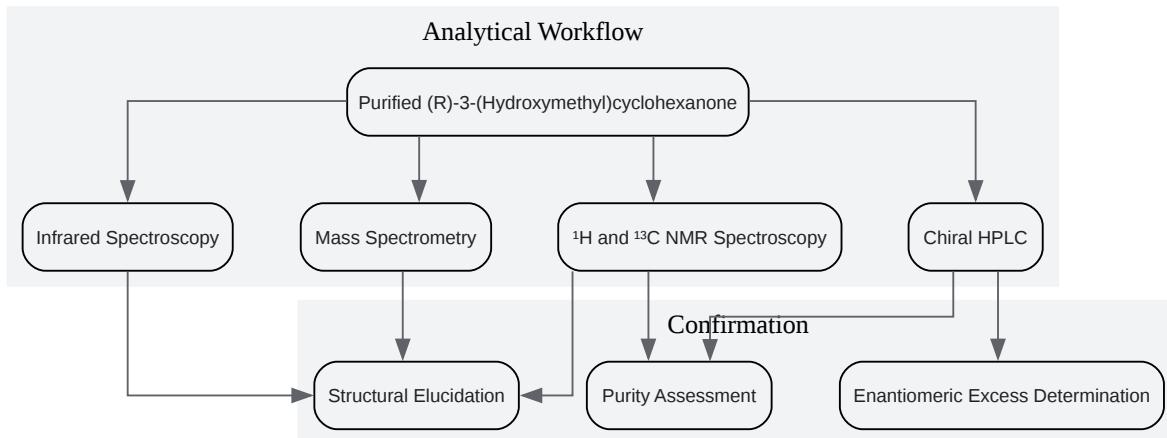
- **Lipase Selection:** Lipases are chosen for their ability to selectively catalyze reactions on one enantiomer of a racemic mixture, a process driven by the enzyme's chiral active site.
- **Acyl Donor:** Vinyl acetate serves as an efficient and irreversible acyl donor. The enol byproduct tautomerizes to acetaldehyde, which drives the reaction forward.
- **Solvent:** A non-polar organic solvent like diisopropyl ether is used to maintain the enzyme's activity and facilitate product separation.

#### Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic **3-(hydroxymethyl)cyclohexanone** (1.0 equivalent) in anhydrous diisopropyl ether.
- **Reagent Addition:** Add vinyl acetate (2.0 equivalents) to the solution, followed by Porcine Pancreatic Lipase (PPL-II) (typically 50-100% by weight of the substrate).
- **Reaction Monitoring:** Stir the suspension at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion, which theoretically provides the highest enantiomeric excess for both the acylated product and the unreacted starting material.
- **Workup and Purification:**
  - Filter the reaction mixture to remove the enzyme, washing the solid with diethyl ether.
  - Combine the filtrate and washings.
  - Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting mixture of (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-**3-(hydroxymethyl)cyclohexanone** by silica gel column chromatography.
- Deprotection:
  - Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in a methanol/water mixture.
  - Add a catalytic amount of a base (e.g., potassium carbonate) and stir at room temperature until hydrolysis is complete (monitored by TLC).
  - Evaporate the solvent and purify the residue by column chromatography to yield (R)-**3-(hydroxymethyl)cyclohexanone**.





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## References

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]
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